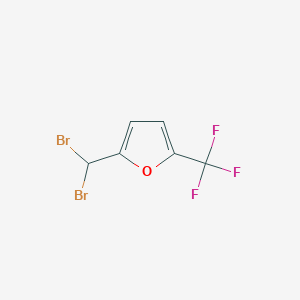
Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- is a chemical compound characterized by the presence of both dibromomethyl and trifluoromethyl groups attached to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a copper catalyst and specific reagents to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to manage the handling of bromine and fluorine-containing reagents.
Análisis De Reacciones Químicas
Types of Reactions
Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine or fluorine atoms.
Substitution: The dibromomethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of substituted furan derivatives .
Aplicaciones Científicas De Investigación
Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- involves its interaction with molecular targets through its dibromomethyl and trifluoromethyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Furan, 2-bromo-4-(trifluoromethyl)-: Similar structure but with a single bromine atom.
Furan, 2-(bromomethyl)-5-(trifluoromethyl)-: Contains a bromomethyl group instead of a dibromomethyl group.
Furan, 2-(dibromomethyl)-4-(trifluoromethyl)-: Similar structure but with different positions of the substituents
Uniqueness
Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- is unique due to the presence of both dibromomethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for specific applications in synthesis and materials science .
Propiedades
Número CAS |
17515-78-5 |
|---|---|
Fórmula molecular |
C6H3Br2F3O |
Peso molecular |
307.89 g/mol |
Nombre IUPAC |
2-(dibromomethyl)-5-(trifluoromethyl)furan |
InChI |
InChI=1S/C6H3Br2F3O/c7-5(8)3-1-2-4(12-3)6(9,10)11/h1-2,5H |
Clave InChI |
NLQCGYDJWDYSSV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C(F)(F)F)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


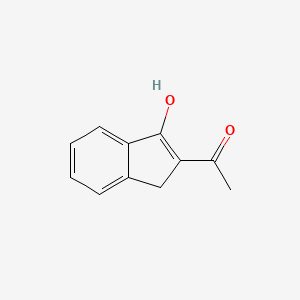

![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
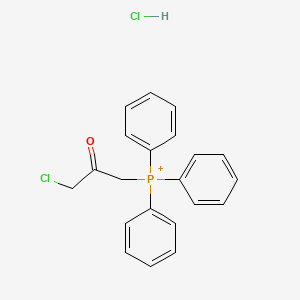

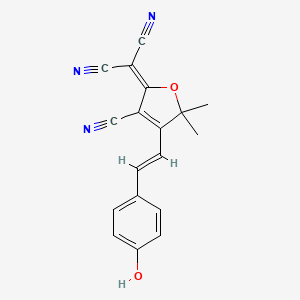
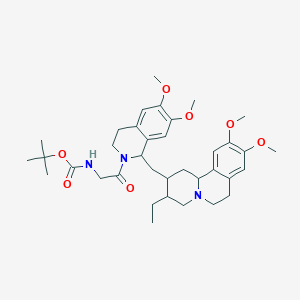

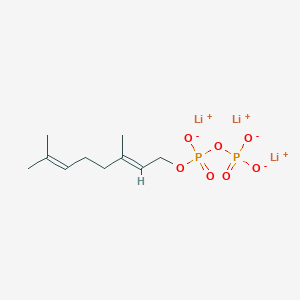

![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)
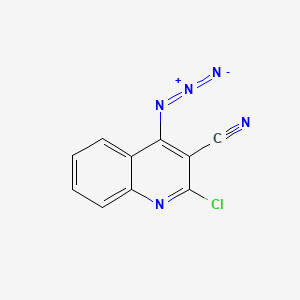
![Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-](/img/structure/B12813301.png)

